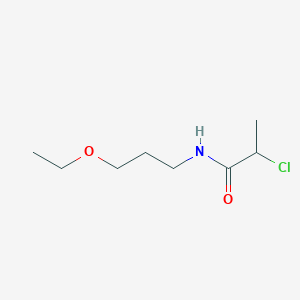

2-chloro-N-(3-ethoxypropyl)propanamide

Description

Its molecular formula is C₈H₁₅ClNO₂, with a molecular weight of 216.67 g/mol (calculated). The compound’s structure features a chloroacetamide backbone, which is common in agrochemicals and pharmaceutical intermediates. The 3-ethoxypropyl substituent introduces ether functionality, influencing solubility and reactivity.

Properties

IUPAC Name |

2-chloro-N-(3-ethoxypropyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16ClNO2/c1-3-12-6-4-5-10-8(11)7(2)9/h7H,3-6H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQPGKVZFMFMVBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCNC(=O)C(C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-ethoxypropyl)propanamide typically involves the reaction of 2-chloropropanoyl chloride with 3-ethoxypropylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and control of reaction conditions can improve the efficiency and yield of the process. The purification of the product can be achieved through distillation or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-ethoxypropyl)propanamide can undergo various types of chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used in the presence of a suitable solvent like dimethylformamide or tetrahydrofuran.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be carried out using sodium hydroxide or potassium hydroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used in anhydrous ether or tetrahydrofuran.

Major Products Formed

Nucleophilic substitution: Products such as substituted amides, thioamides, or ethers.

Hydrolysis: Carboxylic acids and amines.

Reduction: Alcohols.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: Used in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-ethoxypropyl)propanamide depends on its specific application. In biochemical studies, it may act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate binding and subsequent enzymatic activity. The molecular targets and pathways involved can vary depending on the specific enzyme or biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of 2-chloro-N-(3-ethoxypropyl)propanamide, highlighting differences in substituents, synthesis, and applications:

Detailed Analysis of Structural and Functional Differences

b. Industrial and Pharmaceutical Relevance

- Propanil (N-(3,4-dichlorophenyl)propanamide) is a commercial herbicide, highlighting the agrochemical utility of chloroacetamides .

- 2-Chloro-N-(3-(triethoxysilyl)propyl)propanamide (CTP) is tailored for surface immobilization due to its triethoxysilyl group, enabling covalent bonding to silica substrates in polymer brush synthesis .

Biological Activity

2-chloro-N-(3-ethoxypropyl)propanamide is an organic compound with significant interest in biological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C8H10ClN and a molecular weight of approximately 173.63 g/mol. The presence of a chloro group and an ethoxypropyl moiety suggests potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. Preliminary studies indicate that it may exhibit:

- Antimicrobial Activity : The compound has been investigated for its ability to inhibit the growth of various bacterial strains, suggesting potential as an antibiotic agent.

- Anticancer Properties : Initial research indicates that it may induce apoptosis in cancer cells, thereby offering a pathway for cancer treatment.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Study | Biological Activity | Findings |

|---|---|---|

| Study 1 | Antimicrobial | Inhibition of Gram-positive bacteria with MIC values ranging from 10-50 µg/mL. |

| Study 2 | Anticancer | Induction of apoptosis in breast cancer cell lines (MCF-7), with IC50 values around 25 µM. |

| Study 3 | Enzyme Inhibition | Significant inhibition of acetylcholinesterase activity, indicating potential neuroprotective effects. |

Case Studies

-

Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound revealed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be between 10-50 µg/mL, indicating a moderate level of antibacterial activity. -

Cancer Cell Apoptosis

Research on its anticancer effects demonstrated that treatment with this compound led to significant apoptosis in MCF-7 breast cancer cells. Flow cytometry analysis showed increased Annexin V staining, confirming early apoptotic events following exposure to concentrations as low as 25 µM. -

Neuroprotective Potential

Inhibition studies on acetylcholinesterase revealed that this compound could serve as a potential neuroprotective agent by preventing the breakdown of acetylcholine, which is crucial for cognitive function.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.